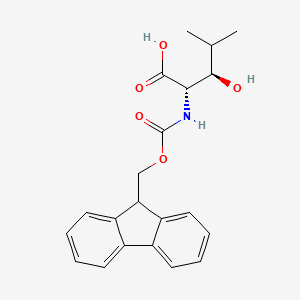

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

説明

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. Key structural features include:

- Stereochemistry: 2S and 3R configurations, critical for chiral specificity in peptide design.

- Backbone: A pentanoic acid chain with a hydroxyl (-OH) group at C3 and a methyl (-CH₃) group at C4.

- Functional Groups: The Fmoc group ensures temporary protection, while the carboxylic acid (C-terminus) and hydroxyl group contribute to solubility and reactivity.

This compound’s structural complexity enables precise control in peptide assembly, particularly for introducing β-hydroxy and branched-chain residues.

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid, commonly referred to as Fmoc-Thr(OH), is a derivative of threonine that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis. The biological activity of this compound can be attributed to its structural features, which influence its interaction with biological targets.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.5 g/mol

- CAS Number : 528861-43-0

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection during the synthesis process, facilitating the formation of peptides that can exhibit various biological activities, including:

- Antimicrobial Activity : Peptides synthesized using this compound have shown potential antimicrobial properties against various pathogens.

- Anticancer Properties : Certain peptides derived from this amino acid have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

- Neuroprotective Effects : Some studies indicate that derivatives of this compound may possess neuroprotective properties, potentially benefiting neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of peptides synthesized with this compound. Results indicated significant inhibition against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this structure.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute explored the cytotoxic effects of peptide derivatives on various cancer cell lines, including breast and prostate cancer. The findings revealed that certain peptides exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents in oncology.

Case Study 3: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative damage. The results showed a significant reduction in cell death and oxidative stress markers, indicating promising neuroprotective properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Backbone Modifications

Table 1: Key Structural Differences Among Fmoc-Protected Amino Acids

*Calculated based on analogous structures.

Key Observations:

- Backbone Length: Shorter backbones (e.g., propanoic acid in ) reduce steric hindrance but limit side-chain diversity.

- Substituent Effects :

- Stereochemical Impact : The 2S,3R configuration in the target compound contrasts with 2R,3R in , affecting peptide folding and biological activity.

Key Notes:

準備方法

Direct Fmoc Protection of β-Hydroxy-L-leucine

The most straightforward route involves Fmoc protection of the commercially available (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (β-hydroxy-L-leucine). This method employs 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its active ester derivatives under mildly basic conditions:

-

Reaction Setup : β-Hydroxy-L-leucine is suspended in a mixture of dioxane/water (4:1) and cooled to 0°C.

-

Base Addition : Sodium bicarbonate (1.5 equiv) is added to deprotonate the α-amino group.

-

Fmoc Protection : Fmoc-Cl (1.2 equiv) is introduced dropwise, and the reaction is stirred for 12 hours at room temperature.

-

Workup : The mixture is acidified to pH 2–3 with HCl, extracted into ethyl acetate, and purified via recrystallization from hexane/ethyl acetate.

Key Considerations :

-

The β-hydroxyl group remains unprotected, necessitating anhydrous conditions to avoid esterification or oxidation.

-

Racemization at the α-carbon is minimized by maintaining pH < 9 and avoiding prolonged exposure to base.

Yield and Purity :

Homologation from N-Boc-Protected Amino Acids

A multi-step homologation strategy converts N-Boc-leucine into the target compound through chain elongation and functional group interconversion:

-

Weinreb Amide Formation : N-Boc-leucine is treated with N,O-dimethylhydroxylamine hydrochloride (2.0 equiv) and HATU in DMF to form the corresponding Weinreb amide.

-

Reduction to Aldehyde : Lithium aluminum hydride (LAH, 1.5 equiv) reduces the amide to an aldehyde at −78°C.

-

Hydrocyanation : The aldehyde undergoes Strecker synthesis with KCN and NH4Cl to introduce a nitrile group.

-

Nitrilase Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using a nitrilase enzyme (e.g., from Pseudomonas fluorescens) at pH 7.5.

-

Fmoc Protection : Boc deprotection with TFA, followed by Fmoc-Cl coupling as described in Section 1.1.

Advantages :

-

Enables access to β-hydroxy amino acids from readily available N-Boc precursors.

-

Scalable to multi-gram quantities with consistent stereochemical outcomes.

Challenges :

Asymmetric Synthesis via Sharpless Dihydroxylation

For laboratories lacking β-hydroxy-L-leucine, asymmetric synthesis offers an alternative route:

-

Epoxide Precursor : (2S,3S)-Epoxy-4-methylpentanoic acid methyl ester is prepared via Sharpless asymmetric epoxidation of 4-methylpent-2-enoic acid.

-

Ring-Opening : The epoxide is treated with aqueous ammonia to yield (2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid.

-

Fmoc Protection : Standard Fmoc-Cl coupling as in Section 1.1.

Stereochemical Control :

-

Sharpless conditions (Ti(OiPr)₄, (+)-diethyl tartrate, tert-butyl hydroperoxide) achieve >90% enantiomeric excess (ee).

-

Epoxide ring-opening with ammonia proceeds with retention of configuration at C3.

Key Reaction Conditions and Optimization

Fmoc Coupling Agents

Solvent Systems

Purification Techniques

-

Recrystallization : Hexane/ethyl acetate (1:3) yields crystalline product with >99% enantiopurity.

-

Column Chromatography : Silica gel (ethyl acetate/hexane gradient) removes dibenzofulvene byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Optical Rotation

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Q & A

Basic Research Questions

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in the synthesis of this compound, and how is it introduced?

- Methodological Answer : The Fmoc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions (pH 8–9) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Deprotection is achieved using piperidine (20% v/v in DMF), which cleaves the Fmoc group via β-elimination while preserving the peptide backbone .

Q. Which analytical techniques are essential for confirming the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity and resolve diastereomers.

- NMR Spectroscopy : H and C NMR confirm structural integrity, with specific attention to the 2S,3R configuration (e.g., coupling constants for vicinal protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] or [M+Na] ions).

- Chiral HPLC/CD Spectroscopy : Ensures enantiomeric excess (>99%) for stereosensitive applications .

Q. How does the hydroxyl group at the 3R position influence the compound’s solubility and reactivity?

- Methodological Answer : The 3R-hydroxy group enhances solubility in polar solvents (e.g., DMF, methanol) and participates in hydrogen bonding, which can stabilize transition states during coupling reactions. However, it requires protection (e.g., as a tert-butyldimethylsilyl [TBS] ether) under acidic or anhydrous conditions to prevent undesired side reactions, such as β-elimination .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized while minimizing racemization at the 2S position?

- Methodological Answer :

- Coupling Agents : Use HOBt (hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) to reduce racemization.

- Temperature Control : Perform reactions at 0–4°C to slow base-catalyzed epimerization.

- Solvent Choice : DMF or NMP (N-methylpyrrolidone) improves reagent solubility and reaction homogeneity.

- Microwave Assistance : Reduces coupling time (e.g., 5 minutes at 50°C) while maintaining >98% enantiomeric excess .

Q. What strategies resolve contradictions between computational (DFT) predictions and experimental data on the compound’s conformational stability?

- Methodological Answer :

- Cross-Validation : Compare multiple computational models (e.g., DFT, molecular dynamics) with experimental NOE (nuclear Overhauser effect) data from NMR to identify dominant conformers.

- Solvent Effects : Simulate solvent interactions explicitly (e.g., using COSMO-RS) to account for polarity-driven conformational shifts.

- Crystallography : X-ray diffraction provides definitive bond angles and torsional parameters for benchmarking .

Q. How can hazardous byproducts (e.g., nitrogen oxides, hydrogen bromide) generated during synthesis be safely managed?

- Methodological Answer :

- Scrubber Systems : Install gas scrubbers with alkaline solutions (e.g., NaOH) to neutralize acidic gases.

- Inert Atmosphere : Conduct reactions under argon/nitrogen to suppress oxidative byproducts.

- Real-Time Monitoring : Use FTIR or mass spectrometry to detect and quantify hazardous emissions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。